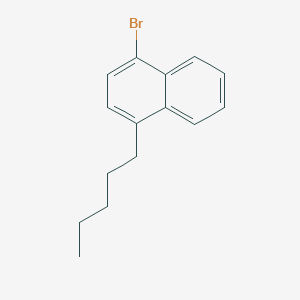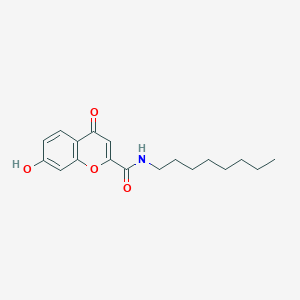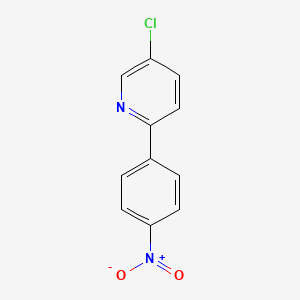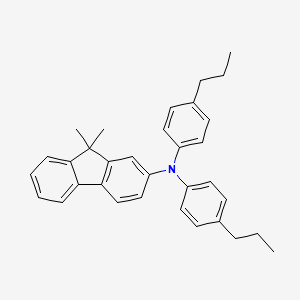
1-Bromo-4-pentylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-pentylnaphthalene is an organic compound with the molecular formula C15H17Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a pentyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-pentylnaphthalene can be synthesized through the bromination of 4-pentylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) can aid in the dissolution of reactants and improve reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-pentylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as cyanide (CN-) to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium cyanide (NaCN) in the presence of a phase transfer catalyst.
Coupling: Palladium catalysts (Pd) with bases such as potassium carbonate (K2CO3) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 4-pentylnaphthalenecarbonitrile.
Coupling: 4-pentylbiphenyl derivatives.
Reduction: 4-pentylnaphthalene.
Applications De Recherche Scientifique
1-Bromo-4-pentylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of compounds with therapeutic potential.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-pentylnaphthalene largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
1-Bromonaphthalene: Similar in structure but lacks the pentyl group, making it less hydrophobic and less bulky.
2-Bromonaphthalene: Bromine is substituted at the second position, leading to different reactivity and steric effects.
1-Chloronaphthalene: Chlorine atom instead of bromine, resulting in different reactivity due to the difference in electronegativity and bond strength.
Uniqueness: 1-Bromo-4-pentylnaphthalene is unique due to the presence of both a bromine atom and a pentyl group, which confer distinct chemical properties. The pentyl group increases the hydrophobicity and bulkiness of the molecule, affecting its solubility and reactivity compared to other bromonaphthalene derivatives.
Propriétés
Numéro CAS |
143076-91-9 |
|---|---|
Formule moléculaire |
C15H17Br |
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
1-bromo-4-pentylnaphthalene |
InChI |
InChI=1S/C15H17Br/c1-2-3-4-7-12-10-11-15(16)14-9-6-5-8-13(12)14/h5-6,8-11H,2-4,7H2,1H3 |
Clé InChI |
MRHBFRUHOIRGAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C2=CC=CC=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





oxophosphanium](/img/structure/B12537467.png)



phenylsilane](/img/structure/B12537496.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)


![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
